molecular formula C11H18F3NO4 B1603721 Boc-5,5,5-trifluoro-DL-leucine CAS No. 409333-67-1

Boc-5,5,5-trifluoro-DL-leucine

Cat. No. B1603721
M. Wt: 285.26 g/mol
InChI Key: PLTXZUYAJDKNFI-UHFFFAOYSA-N
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Description

“Boc-5,5,5-trifluoro-DL-leucine” is a derivative of the amino acid leucine . It is also known as 5,5,5-Trifluoro-L-leucine, N-t-Boc derivative . The empirical formula is C11H18F3NO4 and the molecular weight is 285.26 .


Molecular Structure Analysis

The molecular structure of “Boc-5,5,5-trifluoro-DL-leucine” is represented by the SMILES string CC(CC@HOC(C)(C)C)C(O)=O)C(F)(F)F . The InChI key is PLTXZUYAJDKNFI-MLWJPKLSSA-N .


Physical And Chemical Properties Analysis

“Boc-5,5,5-trifluoro-DL-leucine” is a solid substance . The molecular weight is 285.26 . The empirical formula is C11H18F3NO4 .

Scientific Research Applications

Polymer Chemistry Applications Boc-5,5,5-trifluoro-DL-leucine has been investigated for its role in the synthesis of pH-responsive chiral polymers through controlled polymerization techniques. These polymers exhibit significant potential in drug delivery applications due to their pH-responsive behavior, which is instilled by the side chain amine functionality. The optical activity of these polymers, studied using circular dichroism (CD) spectroscopy and specific rotation measurements, indicates their potential in creating highly ordered structures for biomedical applications (Bauri et al., 2013).

Advanced Material Science In material science, Boc-5,5,5-trifluoro-DL-leucine contributes to the development of cationic polymers with primary amine moieties at the side chains, offering unique self-assembling properties. These properties are crucial for developing next-generation materials with tailored features for specific applications, such as targeted drug delivery systems. The controlled synthesis and self-assembly of block copolymers underscore the versatility of these materials in forming highly ordered nanostructures with potential applications in nanotechnology and biomedicine (Bauri et al., 2013).

Biochemical and Molecular Biology Research From a biochemical perspective, Boc-5,5,5-trifluoro-DL-leucine has been utilized in the study of protein synthesis and the metabolic pathways of amino acids. It serves as a crucial tool in understanding the regulation of branched-chain amino acid biosynthesis, offering insights into the genetic and enzymatic mechanisms underlying amino acid metabolism in organisms like Salmonella typhimurium (Calvo et al., 1969).

Synthesis and Characterization of Peptides Additionally, Boc-5,5,5-trifluoro-DL-leucine is instrumental in the synthesis and characterization of peptides. Its application in creating sensitive and robust methods for stable isotope kinetic studies of lipoproteins illustrates its value in detailed biochemical analyses. Such studies are pivotal in unraveling the complex processes of lipid metabolism and the role of lipoproteins in human health (Dwyer et al., 2002).

Safety And Hazards

“Boc-5,5,5-trifluoro-DL-leucine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5,5,5-trifluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-6(11(12,13)14)5-7(8(16)17)15-9(18)19-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXZUYAJDKNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619777
Record name N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-5,5,5-trifluoro-DL-leucine

CAS RN

409333-67-1
Record name N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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